2-(Ethylthio)ethylamine

Catalog No.
S1893285
CAS No.
36489-03-9
M.F
C4H11NS
M. Wt
105.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylthio)ethylamine

CAS Number

36489-03-9

Product Name

2-(Ethylthio)ethylamine

IUPAC Name

2-ethylsulfanylethanamine

Molecular Formula

C4H11NS

Molecular Weight

105.2 g/mol

InChI

InChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3

InChI Key

HJCTVUWPHAZTLI-UHFFFAOYSA-N

SMILES

CCSCCN

Canonical SMILES

CCSCCN

The exact mass of the compound 2-(Ethylthio)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Ethylthio)ethylamine is a bifunctional aliphatic amine-thioether (b.p. 159-160 °C, density 0.946 g/mL) widely procured as a hemilabile N,S-bidentate ligand and organic building block. Featuring both a primary amine and an ethyl-protected sulfur, it is primarily utilized in coordination chemistry to form highly stable, discrete mononuclear complexes with transition metals such as Pd(II) and Pt(II). Its dual functionality makes it an essential precursor for synthesizing N-functionalized bis(phosphino)amine (PNP) ligands and specialized naphthyridine-based chelators, offering a distinct combination of hard (nitrogen) and soft (sulfur) donor atoms that is highly valued in homogeneous catalysis and advanced materials development .

Substituting 2-(Ethylthio)ethylamine with generic alternatives like cysteamine (the free thiol analog) or ethylenediamine (a pure N,N-donor) fundamentally alters processability and complexation outcomes. Free thiols are highly prone to oxidative dimerization into disulfides under ambient conditions and tend to form insoluble, multinuclear bridged thiolate clusters when reacted with transition metals. In contrast, the ethyl-capped thioether in 2-(Ethylthio)ethylamine prevents oxidation, ensuring predictable, mononuclear bidentate coordination without requiring strict anaerobic handling. Furthermore, compared to purely nitrogen-based ligands, the thioether sulfur provides 'hemilability'—the ability to reversibly detach from the metal center—which is a critical mechanistic requirement for creating vacant coordination sites during catalytic cycles [1].

Precise Coordination Geometry via Normalized Bite Angle in Pt(II) Complexes

In the design of transition metal catalysts, the steric environment around the metal center is dictated by the ligand's bite angle. Crystallographic studies of platinum(II) complexes demonstrate that 2-(ethylthio)ethylamine coordinates with a specific normalized (S,N) bite angle of 1.38(1). This precise geometric constraint differs from the tighter bite angles of standard diamines, allowing for optimized substrate access to the metal center in organometallic synthesis and C-H activation studies [1].

Evidence DimensionNormalized (S,N) bite angle in Pt(II) complexes
Target Compound Datab(S,N) = 1.38(1)
Comparator Or BaselineStandard ethylenediamine-based N,N ligands (tighter bite angles)
Quantified DifferenceEnforces a specific 1.38(1) bite angle, optimizing the steric pocket for C-H activation.
ConditionsX-ray crystallographic analysis of[Pt(C,N,S,Cl)] type complexes.

Procuring this exact ligand allows chemists to predictably tune the steric environment and hemilability of Pt(II) and Pd(II) precatalysts.

Prevention of Oxidative Dimerization for Reproducible Complexation

When selecting an N,S-donor ligand, the oxidation state of the sulfur is critical for manufacturability. The free thiol analog, cysteamine, readily oxidizes to cystamine (disulfide) in air and forms bridging polymetallic networks with palladium and platinum. 2-(Ethylthio)ethylamine, possessing an ethyl-protected thioether, exhibits complete stability against disulfide formation under ambient aerobic handling. This suppression of oxidative dimerization ensures the quantitative yield of discrete, mononuclear [Pd(N,S)Cl2] or [Pt(N,S)Cl2] complexes[1].

Evidence DimensionSusceptibility to oxidative dimerization
Target Compound Data0% disulfide formation (stable thioether)
Comparator Or BaselineCysteamine (rapid oxidation to disulfides and bridging thiolates)
Quantified DifferenceComplete suppression of oxidative degradation and multinuclear clustering.
ConditionsBenchtop ligand handling and standard complexation reactions in ambient air.

Eliminates the need for strict inert-atmosphere handling during ligand storage and complexation, drastically improving reproducibility and processability.

Lipophilic and Steric Tuning vs. Methylthio Analogs

For homogeneous catalysis, the solubility of the resulting metal complex in organic solvents is paramount. Compared to its closest structural analog, 2-(methylthio)ethylamine, the procurement of 2-(ethylthio)ethylamine provides an extended alkyl chain that increases the ligand's lipophilicity and steric sweep volume. This structural difference enhances the solubility of the resulting bis(phosphino)amine or naphthyridine complexes in non-polar organic media and subtly increases the steric shielding at the soft sulfur donor, which can influence the dissociation rate of the hemilabile arm during catalysis .

Evidence DimensionAlkyl chain steric bulk and lipophilicity
Target Compound DataEthyl group (higher logP, larger sweep volume)
Comparator Or Baseline2-(Methylthio)ethylamine (Methyl group)
Quantified DifferenceIncreased lipophilicity and greater steric shielding at the sulfur donor.
ConditionsLigand selection for homogeneous catalyst formulation in organic solvents.

The ethyl variant is the preferred choice when optimizing the organic solubility and steric bulk of advanced catalytic precursors.

Synthesis of Hemilabile Pd(II) and Pt(II) Precatalysts

Ideal for formulating transition metal complexes where the thioether arm can reversibly dissociate. This hemilability provides a vacant coordination site during cross-coupling or C-H activation cycles, directly benefiting from the specific 1.38(1) bite angle and oxidation resistance of the ethylthio group .

Production of N-Functionalized PNP Ligands

Serves as a critical primary amine building block for synthesizing bis(phosphino)amine ligands. The ethyl group ensures superior solubility in organic solvents compared to methyl analogs, making it optimal for homogeneous catalysis workflows .

Development of Supramolecular Chelators

Procured for the synthesis of complex multidentate architectures, such as (syn,syn)-2,7-bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine. The stability of the thioether prevents unwanted disulfide cross-linking during the multi-step synthesis of these advanced metal extraction agents .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

36489-03-9

Wikipedia

Ethanamine, 2-(ethylthio)-

Dates

Last modified: 08-16-2023

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